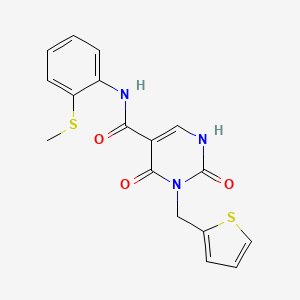
N-(2-(methylthio)phenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(methylthio)phenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. It features a tetrahydropyrimidine ring, a significant structural component in many bioactive molecules, making it an attractive subject for research.
准备方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving cyclization and functional group modification. The primary route involves the condensation of thiophen-2-ylmethylamine with 2-(methylthio)benzaldehyde, followed by cyclization with urea under acidic or basic conditions to form the tetrahydropyrimidine ring.
Industrial Production Methods: While laboratory synthesis focuses on precision, industrial production scales up these methods. Reaction conditions are optimized for yield and purity, often using automated systems to control temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions:
Oxidation: The thiophen-2-yl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups.
Substitution: Functionalization at the aromatic rings is possible via electrophilic substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents for introducing halides, nitrating mixtures for introducing nitro groups.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
科学研究应用
Chemistry: The compound’s structure offers a platform for synthesizing derivatives with diverse properties, making it valuable for creating new materials or catalysts.
Biology: Its potential bioactivity can be explored for developing new pharmaceuticals, particularly those targeting enzyme inhibitors or receptors due to the pyrimidine core.
Medicine: Research might focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given the bioactive nature of similar pyrimidine compounds.
Industry: It could find applications in agrochemicals, such as pesticides or herbicides, due to its stability and reactivity.
作用机制
Molecular Targets and Pathways: N-(2-(methylthio)phenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide may interact with specific enzymes or receptors, inhibiting or modifying their activity. The thiophen and pyrimidine moieties are crucial for binding to these biological targets, affecting pathways involved in cell signaling or metabolism.
相似化合物的比较
Unique Features: Compared to other pyrimidine derivatives, this compound’s unique features include the thiophen-2-ylmethyl and 2-(methylthio)phenyl groups, which confer distinct electronic and steric properties, influencing its reactivity and binding affinity.
List of Similar Compounds:5-Fluorouracil: Another pyrimidine derivative, used in cancer treatment.
Allopurinol: A pyrimidine-based drug used to treat gout.
Thiopental: A barbiturate derived from pyrimidine, used as an anesthetic.
N-(2-(methylthio)phenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out with its unique substituents and potential diverse applications, paving the way for extensive research in multiple scientific domains.
属性
IUPAC Name |
N-(2-methylsulfanylphenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-24-14-7-3-2-6-13(14)19-15(21)12-9-18-17(23)20(16(12)22)10-11-5-4-8-25-11/h2-9H,10H2,1H3,(H,18,23)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAHRTHOGWXMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

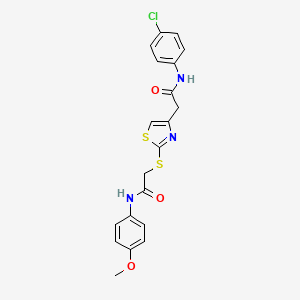

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535743.png)
![(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride](/img/structure/B2535745.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2535747.png)
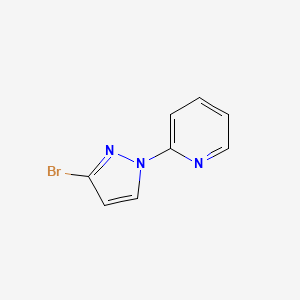
![N,N-dimethyl-4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2535752.png)
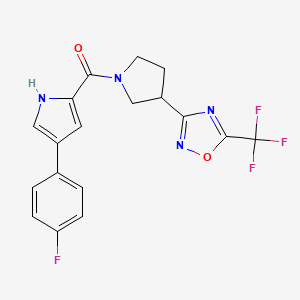
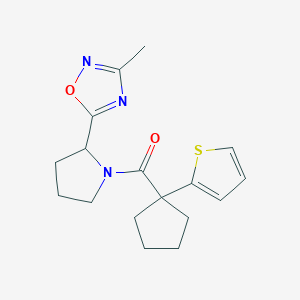
![1-(4-benzylpiperidin-1-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2535759.png)
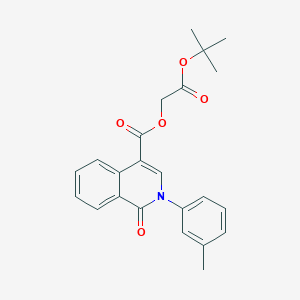
![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2535762.png)
![2-Bromofuro[3,2-b]pyridine hydrochloride](/img/structure/B2535763.png)
